2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Overview
Description
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (2-E5-DIPAP) is a pyridine-based compound that has been used in a variety of scientific research applications. It is a versatile reagent and can be used to synthesize a wide range of organic compounds and derivatives.
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Amino-4-ethoxycarbonylpyridine, a closely related compound, serves as a starting material in the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives, evaluated for their antimicrobial activity. These derivatives exhibit a noticeable inhibition of B. subtilis, suggesting potential applications in developing antibacterial agents O. A. El-Salam, S. F. Mohamed, 2005.
Facilitating Complex Organic Syntheses
Ethoxycarbonylmalonaldehyde, which is structurally related to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, has been utilized in a facile method to access 2,3-disubstituted-5-ethoxycarbonylpyridines. These derivatives, related to nicotinic acid, are of significant interest due to their biological and medicinal importance. The synthesis showcases the versatility of ethoxy derivatives in generating polyfunctionally substituted pyridines S. Torii, T. Inokuchi, M. Kubota, 1986.
Novel Material Synthesis
A new material, 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester, demonstrates significant second-order nonlinear optical (NLO) applications. This derivative highlights the potential of ethoxy-aminopyridines in material science, particularly in creating compounds with unique electronic and optical properties T. Kolev et al., 2008.
Anticancer and Antiviral Agent Synthesis
The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines showcases the relevance of ethoxy-aminopyridine derivatives in developing potential analgesic and anti-inflammatory agents. Some compounds exhibited higher potency than standard drugs, indicating their utility in medicinal chemistry for drug development M. Chhabria et al., 2007.
properties
IUPAC Name |
6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGFJRDXYRXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428411 | |
Record name | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |
CAS RN |
871269-05-5 | |
Record name | 6-Ethoxy-N,N-bis(1-methylethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871269-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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